molecular formula C20H19NO5S B2525348 4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 612044-53-8

4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2525348
CAS No.: 612044-53-8
M. Wt: 385.43
InChI Key: BEGYUTCZPSHXOJ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide (CAS 612044-53-8) is a synthetic sulfonamide derivative of growing interest in pharmaceutical and chemical research. With the molecular formula C20H19NO5S and a molecular weight of 385.43 g/mol, this compound features a sulfonamide group connected to a biphasic structure containing two methoxy-substituted aromatic rings . This specific architecture, particularly the presence of methoxy groups, is known to influence key properties like solubility and bioavailability, making the compound a valuable scaffold in medicinal chemistry programs . Sulfonamides are a well-established class of compounds renowned for their broad biological activities, which include potential as antimicrobial, anticonvulsant, and anti-cancer agents, as well as treatments for inflammatory conditions . As such, this compound serves as a crucial building block for synthesizing more complex molecules and is used in studies investigating molecular interactions and enzyme inhibition . The product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or human use. Researchers can leverage its structural features for drug discovery and the development of novel bioactive materials.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-24-18-8-4-3-7-17(18)21-27(22,23)16-13-11-15(12-14-16)26-20-10-6-5-9-19(20)25-2/h3-14,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGYUTCZPSHXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-methoxyphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms 4-(2-methoxyphenoxy)benzenesulfonyl chloride, which is then reacted with 2-methoxyaniline to yield the final product. The reaction conditions often include maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bosentan and Related Derivatives

Bosentan (4-(tert-butyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide) shares the 2-methoxyphenoxy substituent but incorporates a bipyrimidine ring and a tert-butyl group ().

  • Structural Differences :
    • The target compound lacks the bipyrimidine core and tert-butyl group, resulting in a simpler aromatic system.
    • Bosentan’s hydroxyethoxy chain enhances solubility, whereas the target compound’s methoxy groups may prioritize membrane permeability.
  • Activity: Bosentan is a known endothelin receptor antagonist used for pulmonary hypertension. The absence of the bipyrimidine in the target compound likely precludes similar receptor targeting .

Bosentan-Related Compounds (e.g., Compounds A–E in ):

  • Compound B (4-(tert-butyl)-N-[6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide): Retains the 2-methoxyphenoxy group but replaces the hydroxyethoxy chain with a hydroxyl group. This modification reduces metabolic stability compared to Bosentan .
  • Compound A (chloro-substituted bipyrimidine): Demonstrates how halogenation at the bipyrimidine position alters electronic properties and binding affinity .

Antimicrobial Sulfonamides

Compounds from and , such as 4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (18), highlight the role of indole-derived substituents in antimicrobial and cytotoxic activity.

  • Structural Contrast :
    • The target compound lacks the indole or pyrimidinyl substituents, which are critical for DNA gyrase inhibition in antimicrobial activity .
  • Activity : Compound 18 showed IC50 = 35 μg/mL against HCT116 cancer cells, suggesting that electron-withdrawing groups (e.g., chloro) enhance cytotoxicity. The target compound’s methoxy groups, being electron-donating, may reduce such effects .

Anti-inflammatory and Analgesic Sulfonamides

Compound A (4-(4-oxo-2-phenylquinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide) and Compound C () exhibit anti-inflammatory activity comparable to diclofenac.

  • Structural Differences: The quinazolinone moiety in Compound A introduces planar aromaticity, facilitating COX-2 enzyme binding. The target compound’s methoxy-substituted phenyl groups may instead favor hydrophobic interactions .
  • Activity: Compound A’s PASS program prediction (Pa < 0.5 for nootropic activity) underscores the impact of heterocyclic substituents on diverse biological pathways .

N-(Thiazol-2-yl)benzenesulfonamides

Compounds like N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide () demonstrate enhanced antibacterial activity due to the thiazole ring , which improves membrane penetration.

  • Comparison :
    • The thiazole ring’s nitrogen and sulfur atoms facilitate hydrogen bonding and π-π stacking, absent in the target compound’s methoxy-substituted system.

Data Table: Structural and Functional Comparison

Compound Name/ID Key Substituents Biological Activity Reference
4-(2-Methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide 2-Methoxyphenoxy, N-(2-methoxyphenyl) Hypothetical: Anti-inflammatory? N/A
Bosentan Bipyrimidine, tert-butyl, hydroxyethoxy Endothelin receptor antagonist
Compound 18 () Indol-3-ylideneamino, chloro, pyrimidinyl Antimicrobial (IC50 = 35 μg/mL)
Compound A () Quinazolinone, pyrimidinyl Anti-inflammatory (similar to NSAIDs)
N-(Thiazol-2-yl)benzenesulfonamide Thiazole, methylsulfonyl Antibacterial

Mechanistic and Pharmacokinetic Insights

  • Electron-Donating vs.
  • Steric Effects : The bipyrimidine in Bosentan creates steric bulk, favoring receptor-specific interactions. The target compound’s smaller structure may limit such selectivity .
  • Solubility : Hydroxyethoxy chains (Bosentan) enhance aqueous solubility, whereas methoxy groups prioritize lipophilicity and blood-brain barrier penetration .

Biological Activity

4-(2-Methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a sulfonamide group attached to a methoxyphenyl moiety and a phenoxy group, which contributes to its unique chemical properties. Its structure can be represented as follows:

C16H17NO4S\text{C}_{16}\text{H}_{17}\text{N}\text{O}_4\text{S}

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly those related to viral replication and inflammatory pathways.
  • Receptor Interaction : It interacts with various receptors, modulating their activity and influencing physiological responses.

Antiviral Activity

Research indicates that similar compounds within the sulfonamide class exhibit antiviral properties. For instance, studies have shown that modifications in the phenyl rings can significantly affect the antiviral potency against HIV. A related compound demonstrated an IC50 value of 5.2 µM against H9 cells, indicating potential for therapeutic applications in viral infections .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. Compounds with similar structures have shown efficacy in reducing inflammation markers in experimental models. For example, a study reported that certain sulfonamide derivatives improved oral glucose tolerance and enhanced insulin sensitivity by modulating inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

  • Substituent Effects : The presence of methoxy groups at specific positions on the phenyl rings enhances solubility and bioavailability.
  • Linkage Variations : Changing the linkage between the phenyl rings can alter the specificity and potency against targeted biological pathways .

Table 1: Structure-Activity Relationship Summary

CompoundSubstituentsIC50 (µM)Toxicity (CC50 µM)
Compound A4-NO2>100>100
Compound B4-NH25.5>100
4-(2-Methoxy...)2-Methoxy5.253.6

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives with specific substitutions inhibited HIV replication selectively in H9 cells without significant toxicity, suggesting a promising therapeutic profile .
  • Anti-diabetic Effects : Another investigation revealed that compounds with similar frameworks improved metabolic parameters in diabetic models by enhancing insulin signaling pathways .

Q & A

Q. What are the optimal synthetic routes for 4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction yields be improved?

The synthesis typically involves a multi-step process:

  • Step 1: Sulfonation of a substituted benzene ring using chlorosulfonic acid under anhydrous conditions.
  • Step 2: Nucleophilic substitution with 2-methoxyaniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Step 3: Etherification of the phenoxy group via Ullmann coupling or Mitsunobu reaction, requiring catalysts like copper(I) iodide or triphenylphosphine .

Q. Key Optimization Strategies :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups.
  • Solvent selection (e.g., DMF for polar intermediates, DCM for non-polar steps) to enhance solubility and reaction rates .
  • Monitor purity via HPLC or TLC at each step to isolate intermediates, improving final yield (typically 40-60% after purification) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Analytical Workflow :

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as singlets at δ 3.7–3.9 ppm. Aromatic protons in the sulfonamide region (δ 7.1–7.8 ppm) confirm substitution patterns .
    • ¹³C NMR : Sulfonamide carbonyl at ~δ 165 ppm; methoxy carbons at ~δ 55 ppm .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the sulfonamide and methoxyphenoxy groups, critical for confirming stereoelectronic effects .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 429.12) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms due to sulfonamide’s known affinity .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • ADMET Prediction : Use SwissADME to assess logP (predicted ~3.2) and BBB permeability, informing further derivatization needs .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact bioactivity, and what computational tools validate these effects?

  • SAR Insights :
    • Adding electron-withdrawing groups (e.g., -Cl) to the benzene ring enhances COX-2 inhibition by 20–30% .
    • Methoxy groups at ortho positions improve solubility but reduce membrane permeability .
  • Computational Validation :
    • Docking Studies (AutoDock Vina) : Simulate binding to COX-2 (PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with His90) .
    • DFT Calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and stability .

Q. How can contradictory data in synthesis yields or bioactivity be systematically resolved?

Case Study : Discrepancies in reported COX-2 IC₅₀ values (e.g., 5 nM vs. 50 nM):

  • Root Cause Analysis :
    • Variability in assay conditions (e.g., pH, enzyme source) .
    • Purity differences (≥95% vs. ≤90%) due to inadequate column chromatography .
  • Resolution Protocol :
    • Standardize bioassays using recombinant enzymes and control inhibitors (e.g., celecoxib).
    • Validate compound purity via orthogonal methods (NMR + LC-MS) before testing .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Crystallization Techniques :
    • Slow vapor diffusion (ether/pentane) at 4°C to induce nucleation.
    • Co-crystallization with PEG 4000 improves crystal lattice stability .
  • Troubleshooting :
    • If crystals are needle-like, adjust solvent polarity (e.g., switch from ethanol to acetonitrile).
    • Use seeding from analogous sulfonamide structures (e.g., N-(2-bromophenyl) derivatives) .

Q. How can in silico models guide the design of derivatives with enhanced metabolic stability?

  • Metabolism Prediction (CYP450) :
    • Identify labile sites (e.g., methoxy demethylation via CYP3A4) using StarDrop .
  • Derivatization Strategies :
    • Replace methoxy with trifluoromethoxy to block oxidative metabolism.
    • Introduce bulky substituents (e.g., tert-butyl) to sterically hinder enzymatic access .

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